molecular formula C13H12N4O B1397420 8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine CAS No. 1202616-60-1

8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Cat. No.: B1397420
CAS No.: 1202616-60-1
M. Wt: 240.26 g/mol
InChI Key: KWEDOOHQGPCQHC-UHFFFAOYSA-N
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Description

8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The optimal reaction conditions involve using the reactants in dry toluene under microwave irradiation at 140°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis provides a scalable and efficient route that can be adapted for larger-scale production. The method’s broad substrate scope and good functional group tolerance make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.

    Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves its interaction with specific molecular targets. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, which can modulate immune responses. As an inhibitor of PHD-1, JAK1, and JAK2, it interferes with these enzymes’ activity, affecting various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to act on multiple molecular targets makes it a versatile compound in medicinal chemistry and biological research.

Properties

IUPAC Name

8-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-10-5-2-4-9(8-10)11-6-3-7-17-12(11)15-13(14)16-17/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEDOOHQGPCQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CN3C2=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202813
Record name 8-(3-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202616-60-1
Record name 8-(3-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202616-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Made by following the procedure described for the preparation of 8-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine but substituting 3-methoxyphenyl boronic acid and making non-critical variations.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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